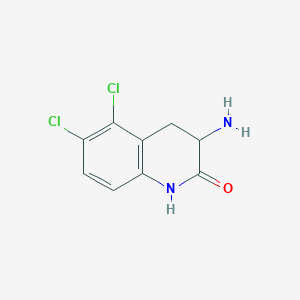

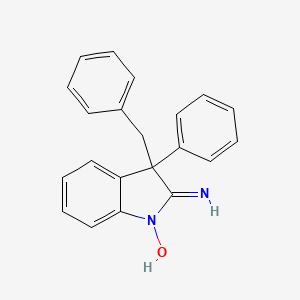

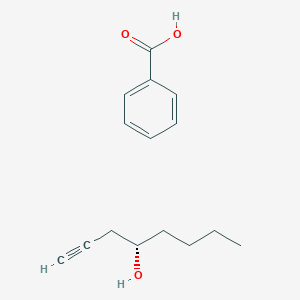

![molecular formula C9H8ClN3OS2 B14570072 1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- CAS No. 61335-30-6](/img/structure/B14570072.png)

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic chemistry. This compound is part of the thiadiazole family, known for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

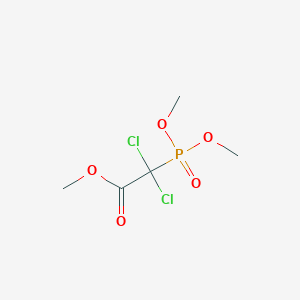

The synthesis of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride. This reaction yields the desired thiadiazole derivative through cyclization and subsequent purification steps . Industrial production methods often involve similar synthetic routes but are optimized for higher yields and purity through advanced techniques such as continuous flow synthesis and high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- undergoes various chemical reactions, including:

Scientific Research Applications

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit key enzymes involved in cell proliferation and induce apoptosis in cancer cells . The compound’s antimicrobial activity is linked to its ability to disrupt bacterial cell membranes and inhibit essential bacterial enzymes .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- can be compared with other thiadiazole derivatives such as:

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-methylphenyl)amino]-: This compound has similar antimicrobial properties but differs in its anticancer activity due to the presence of a methyl group instead of a chloro group.

1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-nitrophenyl)amino]-: This derivative exhibits stronger antibacterial activity but lower anticancer activity compared to the chloro-substituted compound.

The uniqueness of 1,3,4-thiadiazole-2(3H)-thione, 5-[(4-chloro-2-methoxyphenyl)amino]- lies in its balanced profile of biological activities, making it a versatile compound for various applications .

Properties

CAS No. |

61335-30-6 |

|---|---|

Molecular Formula |

C9H8ClN3OS2 |

Molecular Weight |

273.8 g/mol |

IUPAC Name |

5-(4-chloro-2-methoxyanilino)-3H-1,3,4-thiadiazole-2-thione |

InChI |

InChI=1S/C9H8ClN3OS2/c1-14-7-4-5(10)2-3-6(7)11-8-12-13-9(15)16-8/h2-4H,1H3,(H,11,12)(H,13,15) |

InChI Key |

KLNCQBHHILTCIN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)Cl)NC2=NNC(=S)S2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[4-(Thiophen-2-YL)butyl]amino}benzoic acid](/img/structure/B14570003.png)

![1,1'-[(4-tert-Butylphenyl)methylene]dipiperidine](/img/structure/B14570023.png)

![Cyclopentanone, 2,5-bis[(2-hydroxyphenyl)methylene]-](/img/structure/B14570040.png)

![N-Methyl-N-(2-methylprop-2-en-1-yl)-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14570041.png)

![4-{[1-([1,1'-Biphenyl]-4-yl)pentyl]amino}butanoic acid](/img/structure/B14570053.png)